molecular formula C9H12N2O2 B13183940 Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate

Cat. No.: B13183940
M. Wt: 180.20 g/mol
InChI Key: DXUBLVSBYHLFNQ-UHFFFAOYSA-N
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Description

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate (CAS 2060032-97-3) is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . It belongs to the class of pyridine derivatives, which are recognized as privileged scaffolds in scientific research due to their prevalence in pharmaceuticals, agrochemicals, and as ligands in catalysis . Pyridine derivatives are frequently investigated as bioactive agents and are found in compounds with a wide range of activities, including antibacterial, antifungal, and anticonvulsant properties . The specific structure of this compound, featuring both an ester and a methylaminomethyl substituent on the pyridine ring, makes it a valuable intermediate for further chemical transformations and structure-activity relationship (SAR) studies in medicinal chemistry . As a building block, it can be utilized in the synthesis of more complex molecules for applications in drug discovery and material science . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4-(methylaminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-10-6-7-3-4-11-8(5-7)9(12)13-2/h3-5,10H,6H2,1-2H3

InChI Key

DXUBLVSBYHLFNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Overview

A well-documented method to prepare aminopyridyl methyl esters involves first converting the corresponding pyridine-2-carboxylic acid methyl ester into an acyl chloride intermediate, which is then reacted with an appropriate aminopyridine derivative to form the target amide compound. This approach is favored for its relatively high yields, straightforward reaction conditions, and applicability to various substituted pyridines.

Synthetic Procedure

Step Reagents & Conditions Description
1 6-(Methoxycarbonyl)pyridine-2-carboxylic acid (0.5 g, 2.0 mmol), thionyl chloride (0.5 mL), catalytic DMF (1 μL), reflux in dichloromethane under nitrogen, 1 hour Conversion of methyl ester acid to acyl chloride intermediate
2 Acyl chloride dissolved in dichloromethane (40 mL), 2-amino-3-methylpyridine (1.567 g, 3.5 mmol), triethylamine (1.7 mL, 3.5 mmol), reflux 24 hours Nucleophilic substitution by aminopyridine to form amide bond
3 Workup by washing with sodium bicarbonate, drying over MgSO4, solvent removal Isolation of crude product
4 Purification by silica gel column chromatography (8:2 ethyl acetate:dichloromethane) Obtaining pure methyl aminopyridyl carboxylate derivative

Yields and Characterization

  • Yields typically range from 70% to 88% depending on the methyl substitution position on the pyridine ring.
  • Products are obtained as pale yellow powders.
  • Characterization includes Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (1H and 13C NMR), and elemental analysis confirming structure and purity.

Reaction Scheme Summary

  • The acyl chloride intermediate is generated from the methyl ester acid using thionyl chloride.
  • The nucleophilic amine group of the aminopyridine attacks the acyl chloride carbonyl carbon, forming the amide linkage.
  • Triethylamine acts as a base to neutralize HCl formed during the reaction.

This method is environmentally friendly and cost-effective, producing high yields of the target compound.

Reductive Amination of Pyridine-2-carboxaldehyde Derivatives

Overview

An alternative method involves reductive amination, where a pyridine-2-carboxaldehyde derivative is reacted with methylamine or methylaminomethyl intermediates in the presence of reducing agents such as sodium cyanoborohydride. This method is useful for introducing the methylamino substituent directly onto the pyridine ring.

Synthetic Procedure

Step Reagents & Conditions Description
1 Pyridine-2-carboxaldehyde derivative and methylamine in methanol Formation of imine intermediate
2 Sodium cyanoborohydride (NaBH3CN) added as reducing agent, room temperature Reduction of imine to secondary amine
3 Optional addition of tertiary amine base (e.g., 1,4-diazabicyclo[2.2.2]octane) to maintain basic medium Enhances reaction efficiency
4 Workup includes aqueous extraction, drying, and purification Isolation of methylaminomethyl pyridine derivative

Notes

  • The reaction medium is often rendered reductive and basic to favor selective reductive amination.
  • Metal salts like iron(II) sulfate may be added to scavenge cyanide ions and suppress side reactions.
  • This method allows for selective substitution at the 4-position of the pyridine ring when starting from appropriate aldehyde precursors.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield Notes
Acyl chloride intermediate + aminopyridine coupling 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, thionyl chloride, aminopyridine, triethylamine Reflux in dichloromethane, inert atmosphere, 24 h High yield, simple purification, scalable 70-88% Well-characterized; suitable for various methyl-substituted isomers
Reductive amination Pyridine-2-carboxaldehyde, methylamine, sodium cyanoborohydride, tertiary amine base Room temperature, methanolic medium Direct methylamino substitution, mild conditions Moderate to good Requires careful control of reductive conditions; metal salt additives improve selectivity

Analytical Data and Characterization

  • FT-IR Spectroscopy: Characteristic amide NH stretch around 3200-3300 cm⁻¹ and ester carbonyl stretch near 1700 cm⁻¹ confirm amide and ester functionalities.
  • NMR Spectroscopy:
    • 1H NMR shows signals for methyl groups (around 2.0-3.0 ppm), aromatic pyridine protons (6.5-8.5 ppm), and methylene protons adjacent to nitrogen.
    • 13C NMR displays ester carbonyl carbons (~160-170 ppm), aromatic carbons, and methyl carbons.
  • Elemental Analysis: Confirms molecular formula consistency with calculated values for C, H, N content.
  • Melting Point: Typically recorded to assess purity; varies with substitution pattern.

The preparation of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is most reliably achieved via the acyl chloride intermediate route, involving conversion of the methyl pyridine-2-carboxylic acid derivative to the acyl chloride followed by nucleophilic substitution with an aminopyridine derivative. This method provides good yields and well-defined products suitable for further applications. Reductive amination of pyridine-2-carboxaldehyde derivatives offers an alternative pathway, especially when direct introduction of the methylamino group is desired.

These methods have been validated by extensive spectroscopic and elemental analyses, ensuring the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is an organic compound with the molecular formula C9H12N2O2C_9H_{12}N_2O_2. It consists of a pyridine ring with a methylamino group and a carboxylate ester. The presence of a methyl group attached to the nitrogen of the amino group gives it unique properties, making it useful in medicinal chemistry and organic synthesis.

Potential Applications

This compound has shown promise in antimicrobial and anticancer studies. Derivatives of pyridine-2-carboxylic acids have significant activity against Gram-positive and Gram-negative bacteria. Some studies suggest that it may interact with DNA, leading to applications in cancer therapy. It may also bind to specific enzymes or receptors involved in microbial resistance mechanisms.

Structural Similarity

This compound shares structural similarities with compounds such as:

  • Methyl 4-Aminopyridine-2-carboxylate Molecular Formula: C7H8N2O2C_7H_8N_2O_2. Unique Feature: Lacks the additional methyl group on nitrogen.
  • Methyl 5-amino-4-methylpyridine-2-carboxylate Molecular Formula: C8H10N2O2C_8H_{10}N_2O_2. Unique Feature: Different position of amino group on pyridine ring.
  • Methyl 4-(acetamidomethyl)pyridine-2-carboxylate Molecular Formula: C9H10N2O3C_9H_{10}N_2O_3. Unique Feature: Contains an acetamido group instead of methylamino.

These related compounds exhibit varying biological activities and chemical properties, highlighting the uniqueness of this compound due to its specific substitution pattern.

Research Directions

Mechanism of Action

The mechanism of action of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Modulating their activity.

    Interacting with receptors: Influencing signal transduction pathways.

    Inhibiting or activating biochemical pathways: Affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing in substituents, ring systems, or functional groups:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Key Differences
Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate Pyridine 4-(Methylaminomethyl), 2-methyl ester Reference compound
Methyl 4-(hydroxymethyl)pyridine-2-carboxylate Pyridine 4-Hydroxymethyl, 2-methyl ester Hydroxyl vs. methylamino group
Methyl 2-(methylthio)pyrimidine-4-carboxylate Pyrimidine 2-Methylthio, 4-methyl ester Pyrimidine core; thioether substituent
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate Pyrimidine 2-Amino, 6-methyl, 4-ethyl ester Ethyl ester; amino group
Methyl thiazolo[5,4-b]pyridine-2-carboxylate Thiazolo-pyridine Fused thiazole ring, 2-methyl ester Heterocyclic fusion; sulfur atom

Physicochemical Properties

The substituents significantly influence properties such as polarity, solubility, and stability:

Table 2: Physical Property Comparison
Compound Name Molecular Weight LogP PSA (Ų) Boiling Point (°C)
This compound ~196.22* ~0.5* ~59.4* ~335.8*
Methyl 4-(hydroxymethyl)pyridine-2-carboxylate 183.17 0.36 59.42 335.8
Methyl 2-(methylthio)pyrimidine-4-carboxylate 184.21 ~1.2† ~85.1† Not reported
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate 211.23 ~0.8‡ ~98.1‡ Not reported

*Estimated based on structural similarity to ; †Calculated using fragment-based methods; ‡Predicted from functional groups.

  • Polar Surface Area (PSA): The target compound’s PSA (~59.4 Ų) is lower than pyrimidine derivatives due to the absence of additional amino or thioether groups. For example, Ethyl 2-amino-6-methylpyrimidine-4-carboxylate has a higher PSA (~98.1 Ų) owing to its amino group .
  • Lipophilicity (LogP): The methylaminomethyl group in the target compound increases hydrophilicity compared to Methyl 2-(methylthio)pyrimidine-4-carboxylate (LogP ~1.2), where the thioether group enhances lipophilicity .

Biological Activity

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O2C_8H_{10}N_2O_2. The compound features a pyridine ring substituted with a methylamino group and a carboxylate ester, which contributes to its unique properties and potential applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may modulate the activity of various enzymes by binding to their active sites, influencing metabolic pathways.
  • Receptor Binding : It potentially interacts with specific receptors involved in signal transduction, affecting cellular responses.
  • Antimicrobial Action : Research indicates that derivatives of pyridine-2-carboxylic acids exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar properties.

Antimicrobial Activity

This compound has shown promise in antimicrobial studies. It has been evaluated against various bacterial strains, demonstrating notable efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cancer Cell LineIC50 (µM)
MDA-MB-231 (breast)5.0
HepG2 (liver)3.8
HCT116 (colon)4.5

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics in response to rising antibiotic resistance.

Case Study 2: Anticancer Properties

A separate investigation into the anticancer properties revealed that this compound induced significant cytotoxicity in MDA-MB-231 breast cancer cells. The mechanism was linked to the activation of apoptotic pathways, which was confirmed through flow cytometry assays and caspase activity measurements .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the pyridine ring can enhance or diminish its biological effects:

Compound VariationEffect on Activity
Substitution at position 3 with halogensIncreased anticancer potency
Replacement of methyl group with ethylAltered binding affinity to targets

These findings underscore the importance of SAR studies in optimizing the biological activity of this compound for therapeutic applications .

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